molecular formula C19H15ClN2O2 B2635603 (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid CAS No. 956362-75-7

(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid

Cat. No. B2635603
M. Wt: 338.79
InChI Key: XKOYOZWWGPMEKE-DHZHZOJOSA-N
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Description

(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid, also known as BPP-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. It belongs to the class of pyrazole derivatives and has been studied extensively for its anti-inflammatory and analgesic properties.

Scientific Research Applications

Anticancer Potential

The exploration of novel compounds for anticancer activity has led to the investigation of various chemical entities, including (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid. In the search for anticancer drugs with high tumor specificity and reduced toxicity to normal cells, a study highlighted the potential of certain compounds synthesized in the laboratory. Among these, compounds classified as 3-styrylchromones and 3-styryl-2H-chromenes showed remarkable tumor specificity with minimal keratinocyte toxicity. These findings suggest that chemical modification of these lead compounds could pave the way for the development of new anticancer drugs with enhanced safety profiles (Y. Sugita, K. Takao, Y. Uesawa, H. Sakagami, 2017).

Environmental Impact and Degradation

Another aspect of scientific research focuses on the environmental fate and degradation of chemical compounds. While not directly related to (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid, studies on similar compounds provide insights into environmental persistence and transformation pathways. For example, research on nitisinone, a triketone herbicide, highlighted its stability under various conditions and identified major degradation products, contributing to a better understanding of the environmental behavior of similar compounds (H. Barchańska, R. Rola, W. Szczepankiewicz, Marta Mrachacz, 2019).

Potential for Antituberculosis Activity

The antituberculosis activity of organotin complexes has been a subject of interest in the search for effective treatments against Mycobacterium tuberculosis. Organotin complexes of various acids, including mefenamic acid and cinnamic acid, have shown promising antituberculosis potential. This suggests that organotin(IV) derivatives of (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid could be explored for their antituberculosis efficacy, highlighting the versatility of the compound's chemical structure in drug development (Humaira Iqbal, Saqib Ali, S. Shahzadi, 2015).

properties

IUPAC Name

(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-17-9-6-15(7-10-17)19-16(8-11-18(23)24)13-22(21-19)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOYOZWWGPMEKE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331092
Record name (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24838041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid

CAS RN

1006494-59-2
Record name (E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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